molecular formula C13H12F3NO B1413049 C-[2-Methyl-5-(4-trifluoromethyl-phenyl)-furan-3-yl]-methylamine CAS No. 1858242-39-3

C-[2-Methyl-5-(4-trifluoromethyl-phenyl)-furan-3-yl]-methylamine

Cat. No.: B1413049
CAS No.: 1858242-39-3
M. Wt: 255.23 g/mol
InChI Key: YPYNKTNKZCIKGQ-UHFFFAOYSA-N
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Description

C-[2-Methyl-5-(4-trifluoromethyl-phenyl)-furan-3-yl]-methylamine is an organic compound that features a furan ring substituted with a trifluoromethyl-phenyl group and a methylamine group

Scientific Research Applications

C-[2-Methyl-5-(4-trifluoromethyl-phenyl)-furan-3-yl]-methylamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the development of advanced materials with unique properties.

Future Directions

The potential applications of this compound would depend on its biological activity. If it shows promising activity in preliminary studies, it could be further optimized and studied as a potential therapeutic agent .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C-[2-Methyl-5-(4-trifluoromethyl-phenyl)-furan-3-yl]-methylamine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

C-[2-Methyl-5-(4-trifluoromethyl-phenyl)-furan-3-yl]-methylamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of C-[2-Methyl-5-(4-trifluoromethyl-phenyl)-furan-3-yl]-methylamine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The furan ring and methylamine group can interact with various enzymes and receptors, modulating their activity and leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • C-[2-Methyl-5-(4-chlorophenyl)-furan-3-yl]-methylamine
  • C-[2-Methyl-5-(4-bromophenyl)-furan-3-yl]-methylamine
  • C-[2-Methyl-5-(4-fluorophenyl)-furan-3-yl]-methylamine

Uniqueness

C-[2-Methyl-5-(4-trifluoromethyl-phenyl)-furan-3-yl]-methylamine is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This group can enhance the compound’s stability, lipophilicity, and biological activity compared to its analogs with different substituents .

Properties

IUPAC Name

[2-methyl-5-[4-(trifluoromethyl)phenyl]furan-3-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12F3NO/c1-8-10(7-17)6-12(18-8)9-2-4-11(5-3-9)13(14,15)16/h2-6H,7,17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPYNKTNKZCIKGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(O1)C2=CC=C(C=C2)C(F)(F)F)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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